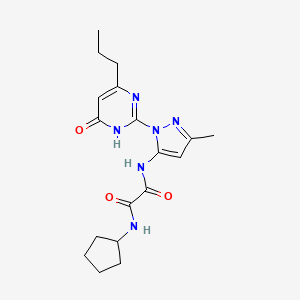

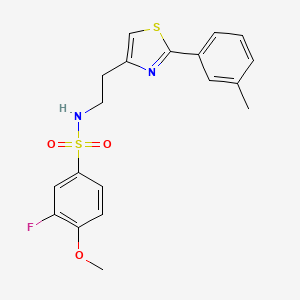

![molecular formula C20H16N2O3S B2702810 1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797272-06-0](/img/structure/B2702810.png)

1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1’-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The compound also contains a spiro[isobenzofuran-1,4’-piperidin] moiety, which is a type of spiro compound where a piperidine ring is connected to an isobenzofuran ring at a single point .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues were synthesized in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . The compound has a complex structure with multiple functional groups, which can be identified and analyzed using these techniques.

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a new thiourea derivative bearing a benzothiazole ligand and its ternary metal (Cu (II), Co (II), and Ni (II)) complexes were synthesized . The structural characterization was carried out by microanalysis, IR, 1H-NMR, EPR, UV-Visible spectral analyses, molar conductance, and thermal analysis studies .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Sigma Receptor Ligands

1'-(Benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one and its derivatives have been extensively studied for their binding properties to sigma receptors. These compounds demonstrate significant affinity and selectivity for sigma receptors, particularly sigma 1 and sigma 2 binding sites. The structural modifications in these compounds significantly affect their affinity and selectivity, indicating their potential in developing selective sigma receptor ligands (Moltzen, Perregaard, & Meier, 1995), (Maier & Wünsch, 2002).

Central Nervous System Agents

These compounds have been synthesized and evaluated for their potential as central nervous system agents. Research shows that specific structural features of these compounds, such as the presence of a 3-phenyl group, are associated with marked biological activities in the central nervous system. These features play a significant role in their effectiveness as CNS agents (Bauer et al., 1976), (Martin et al., 1981).

Spirocyclic Compounds

Spirocyclic compounds like 1'-(Benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one have shown remarkable properties in pharmacological studies. They demonstrate potential for diuretic and antihypertensive activities, highlighting their relevance in developing novel therapeutic agents (Klioze & Novick, 1978).

Synthesis and Structural Studies

The synthesis and structural analysis of these compounds have provided insights into their chemical properties and potential applications. Studies involve the exploration of various synthetic routes and structural modifications to enhance their biological activities (Nishio, 1995), (Konieczny & Sowiński, 2009).

Potential Antagonistic Activity

Some derivatives of these compounds have been evaluated for their antagonistic activities, particularly in sigma 1 receptor assays. This demonstrates their potential in developing agents that can modulate sigma receptor-mediated processes (Oberdorf et al., 2008).

Synthesis of Novel Spirocyclic Compounds

Research has focused on the synthesis of novel spirocyclic compounds based on the 1'-(Benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one framework. These efforts aim to develop compounds with potential pharmacological activities, exploring new therapeutic avenues (Novelli & Sparatore, 1996).

Mechanism of Action

Target of Action

The compound contains a benzothiazole moiety, which is found in many biologically active compounds . These compounds often interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structures and functional groups .

Mode of Action

The mode of action of benzothiazole derivatives can vary widely. For example, some benzodiazepines, which contain a similar heterocyclic structure, work by enhancing the activity of the neurotransmitter GABA at the GABA A receptor .

Biochemical Pathways

Benzothiazole derivatives can affect various biochemical pathways. For instance, some compounds with this structure have been found to suppress the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins .

Result of Action

The molecular and cellular effects of benzothiazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation and apoptosis .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, all synthesized derivatives displayed anti-oxidant potential with IC50 values ranging from 0.13 to 8.43 µmol/ml . The compound Z13 exhibited potent anti-inflammatory activity with IC50 value of 0.03 µmol/ml compared with the standard ibuprofen, which showed IC50 value of 0.11 µmol/ml .

Future Directions

The future directions for the study of similar compounds include the design and development of new anti-mycobacterial agents . The importance of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives has been revealed, and novel analogues have been designed, in silico ADMET predicted, and synthesized .

properties

IUPAC Name |

1'-(1,3-benzothiazole-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c23-18(17-21-15-7-3-4-8-16(15)26-17)22-11-9-20(10-12-22)14-6-2-1-5-13(14)19(24)25-20/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSRBAFLHCMTDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2702729.png)

![2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2702731.png)

![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide](/img/structure/B2702733.png)

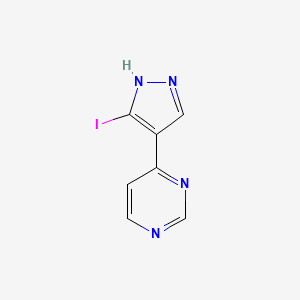

![3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2702737.png)

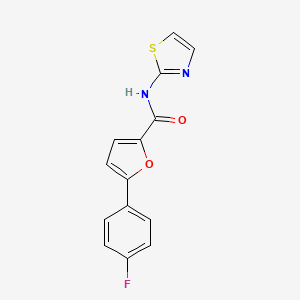

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2702738.png)

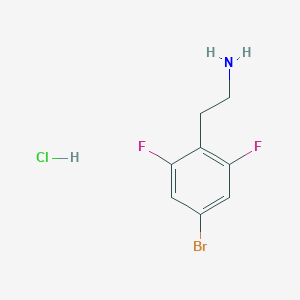

![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2702742.png)

![N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide](/img/structure/B2702746.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2702749.png)